molecular formula C20H17F3N2O4 B611174 Tasquinimod CAS No. 254964-60-8

Tasquinimod

Número de catálogo: B611174
Número CAS: 254964-60-8
Peso molecular: 406.4 g/mol
Clave InChI: ONDYALNGTUAJDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tasquinimod es un inhibidor de molécula pequeña que se dirige al microambiente tumoral. Es conocido principalmente por sus propiedades antiangiogénicas, inmunomoduladoras y antimetastásicas. Este compuesto ha sido ampliamente estudiado por su potencial en el tratamiento de varios cánceres, particularmente el cáncer de próstata resistente a la castración .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Tasquinimod has a unique mechanism of action that involves binding to the protein S100A9 . This protein is a key regulator of myeloid cell accumulation and suppressive activity . By inhibiting S100A9, this compound can control the accumulation and immunosuppressive, pro-angiogenic, and pro-metastatic functions of regulatory myeloid cells .

Cellular Effects

This compound has been shown to suppress tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma . It also affects the function of these cells, leading to reduced tumor growth, reduced fibrosis, and restored hematopoiesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the interactions of S100A9 . This protein promotes tumor development, influences suppressive and pro-angiogenic cells in the tumor microenvironment, and participates in the establishment of pre-metastatic niches . By inhibiting S100A9, this compound can control the accumulation and immunosuppressive, pro-angiogenic, and pro-metastatic functions of regulatory myeloid cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly reduce MM cell proliferation after 24h and 48h in vitro . Additionally, a downregulation in c-Myc expression could be observed 6h after treatment of human MM cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant anti-tumor effects. For example, in the murine JAK2-V617F-driven PMF model, this compound treatment reduced myeloproliferation, splenomegaly, and MF .

Transport and Distribution

Given its ability to bind to and inhibit S100A9, it is likely that it interacts with transporters or binding proteins associated with this protein .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where S100A9 is present .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Tasquinimod se sintetiza a partir de derivados de la quinolina-3-carboxamidaLas condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede implicar el uso de reactores de flujo continuo y otras técnicas avanzadas para mejorar la eficiencia y reducir los costes de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Tasquinimod se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar el resultado deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas. Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Tasquinimod has been shown to modulate the tumor microenvironment by affecting myeloid cell populations, which are critical in immune suppression within tumors. It enhances immune responses and augments the efficacy of other immunotherapies such as Sipuleucel-T and ipilimumab .

Anti-Angiogenic Properties

The compound inhibits angiogenesis, the process by which new blood vessels form from existing ones. This mechanism is crucial for tumor growth and metastasis, as tumors require a blood supply to grow beyond a certain size .

Anti-Metastatic Activity

Preclinical studies have demonstrated that this compound can inhibit both the growth and spread of cancer cells in various models, indicating its potential to prevent metastasis .

Prostate Cancer

This compound has undergone rigorous testing for efficacy in prostate cancer treatment. In a Phase II clinical trial, it significantly improved progression-free survival compared to placebo (median progression-free survival doubled) in patients with metastatic castration-resistant prostate cancer . However, it did not extend overall survival in a Phase III study .

Other Cancers

Beyond prostate cancer, this compound is being evaluated for effectiveness against several other solid tumors, including:

  • Hepatocellular carcinoma
  • Ovarian carcinoma
  • Renal cell carcinoma
  • Gastric carcinoma

These trials aim to assess its activity in patients who have progressed after standard therapies .

Phase II Study of this compound in Prostate Cancer

In this study involving men with minimally symptomatic metastatic castration-resistant prostate cancer, this compound demonstrated:

  • Improved progression-free survival : The hazard ratio was 0.69 (95% CI: 0.60–0.80), indicating a significant reduction in the risk of radiographic progression or death compared to placebo.
  • Safety Profile : this compound was generally well tolerated, with manageable side effects reported .

Combination Therapy Trials

This compound has also been tested in combination with other therapies:

  • In preclinical models, it was combined with immunotherapeutic agents to enhance antitumor effects by modulating suppressive myeloid cells .
  • Ongoing clinical trials are assessing its efficacy when used alongside existing treatments for various cancers .

Data Summary Table

Cancer TypeStudy PhaseKey FindingsReference
Metastatic Prostate CancerPhase IIDoubled median progression-free survival
Hepatocellular CarcinomaPhase IIOngoing trials assessing efficacy post-standard therapy
Ovarian CarcinomaPhase IIEvaluating safety and efficacy
Renal Cell CarcinomaPhase IITargeting myeloid suppression
Gastric CarcinomaPhase IIAssessing activity after progression on standard therapy

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de this compound

This compound es único debido a su doble mecanismo de acción, que se dirige tanto al microambiente tumoral como al sistema inmunitario. Este doble objetivo mejora su potencial terapéutico y lo distingue de otros compuestos similares .

Actividad Biológica

Tasquinimod is a small-molecule immunomodulator originally developed for the treatment of prostate cancer. It has shown promise in various malignancies due to its multifaceted biological activities, including immunomodulation, anti-angiogenesis, and antitumor effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound operates through several mechanisms that impact the tumor microenvironment:

  • Binding to S100A9 : this compound binds to the inflammatory protein S100A9, inhibiting its interaction with receptors such as TLR4 and RAGE. This interaction is crucial in tumor development and progression .
  • Inhibition of Tumor Growth : In preclinical models, this compound has been shown to inhibit tumor cell growth and metastasis. For instance, in mouse models of prostate cancer, it reduced the expression of immunosuppressive cytokines like TGF-β, which is known to attract myeloid-derived suppressor cells (MDSCs) into the tumor stroma .
  • Immunomodulatory Effects : this compound enhances T cell proliferation and functionality by modulating myeloid cell populations. This shift leads to a more immunostimulatory environment, reducing myeloid-mediated immunosuppression .

Case Studies

  • Castrate-Resistant Prostate Cancer (CRPC) :
    • A phase I trial evaluated this compound in patients with CRPC. The study found that this compound significantly improved progression-free survival (PFS) compared to placebo. Specifically, 69% of patients on this compound were progression-free at six months versus 37% on placebo (p < 0.001) with a median PFS of 7.6 months for this compound compared to 3.3 months for placebo .
  • Multiple Myeloma :
    • Recent studies demonstrated that this compound significantly decreased myeloma cell proliferation and increased overall survival in murine models. Treatment led to increased trabecular bone volume and reduced tumor load, indicating its potential as a therapeutic agent in multiple myeloma .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePatient PopulationKey Findings
Phase IPatients with CRPCEstablished maximum tolerated dose; significant PFS improvement observed .
Phase IIMen with metastatic CRPC69% progression-free at 6 months vs. 37% placebo; median PFS 7.6 months for this compound .
Phase IIIChemotherapy-naïve mCRPC patientsImproved rPFS but no overall survival benefit; development for prostate cancer discontinued .
Ongoing TrialsRelapsed/refractory multiple myelomaEvaluating this compound as monotherapy and in combination with standard anti-myeloma regimen .

Biological Activity Insights

This compound's ability to modulate immune responses while simultaneously exhibiting anti-angiogenic properties makes it a unique candidate for cancer therapy. Its binding affinity for S100A9 not only disrupts pro-tumorigenic signaling but also enhances immune cell activation within the tumor microenvironment.

MechanismDescription
S100A9 BindingInhibits interaction with TLR4 and RAGE, reducing inflammation and tumor progression .
Anti-AngiogenesisPrevents the formation of new blood vessels essential for tumor growth .
ImmunomodulationEnhances T cell activation and reduces MDSC-mediated immunosuppression .
Cytokine ModulationDecreases levels of immunosuppressive cytokines like TGF-β in the tumor microenvironment .

Propiedades

IUPAC Name

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYALNGTUAJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180183
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254964-60-8
Record name Tasquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254964-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (8 g, 0.032 mol), triethylamine (15.5 ml, 0.11 mol) and 4-trifluoromethyl-N-methylaniline (6.1 g, 0.035 mol) in 150 ml of methylene chloride was added dropwise during 0.5 hours a solution of thionyl chloride (3.0 ml, 0.042 mol) in 10 ml of methylene chloride. The stirring was continued at 4° C. for 4 hours. The solution was diluted with 10 ml of methylene chloride, washed with cold 1 M sulphuric acid and then extracted with 1 M sodium hydroxide. The pH of the aqueous phase was adjusted to 8-8.5, clarified by filtration and then acidified with hydrochloric acid to pH 4. On standing a crystalline precipitate was formed which was filtered off, washed with water and dried to give the title compound (8.5 g) yield 65%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65%
Customer
Q & A

Q1: What is the primary mechanism of action of Tasquinimod?

A1: this compound exerts its anti-cancer effects primarily through two mechanisms:

  • Inhibition of Histone Deacetylase 4 (HDAC4): this compound binds with high affinity to the regulatory Zinc (Zn2+) binding domain of HDAC4. This allosteric binding prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is essential for the deacetylation of histones and HDAC4 client transcription factors like Hypoxia-inducible factor 1-alpha (HIF-1α). []
  • Binding to S100A9: this compound binds to S100A9, a protein abundantly produced by myeloid-derived suppressor cells (MDSCs). This interaction disrupts the binding of S100A9 to its receptors (TLR4, RAGE), which are implicated in MDSC accumulation and immunosuppressive activity. [, , , ]

Q2: What are the downstream consequences of HDAC4 inhibition by this compound?

A2: By inhibiting HDAC4, this compound disrupts the adaptive transcriptional response necessary for cancer cell survival and angiogenesis within the tumor microenvironment, particularly under hypoxic and acidic conditions. [] This leads to the inhibition of the “angiogenic switch,” reducing tumor vascularization. [, , ]

Q3: How does this compound's binding to S100A9 impact tumor growth?

A3: this compound's interaction with S100A9 reduces the accumulation and immunosuppressive function of MDSCs and M2-polarized macrophages. [, , , , ] This, in turn, enhances the antitumor immune response, as evidenced by increased T-cell activation and reduced tumor growth in preclinical models. [, ]

Q4: Does this compound directly affect tumor cells?

A4: While this compound's primary targets are within the tumor microenvironment, it can also directly impact tumor cells. Studies show that this compound decreases the proliferation of multiple myeloma cells in vitro and in vivo. This effect is associated with an inhibition of c-MYC expression and increased p27 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H16ClN3O3. It has a molecular weight of 373.83 g/mol.

Q6: Have computational chemistry techniques been used in the development of this compound?

A6: Yes, structure-activity relationship (SAR) studies using a library of quinoline-3-carboxamide analogs helped identify the active pharmacophore of this compound. These studies revealed that the two carbonyl oxygens in the quinoline-2-position and 3-position carboxamide side chain are crucial for its activity. [] Additionally, computational screening against the S100A8/S100A9 complex led to the identification of potential compounds targeting MDSC accumulation. []

Q7: How is this compound formulated to enhance its stability, solubility, or bioavailability?

A7: While specific formulation details were not extensively provided in the research, one study mentions the development and validation of a bioanalytical method for this compound using dried blood spot analysis combined with LCMS/MS. [] This suggests efforts to optimize its analysis and potentially its formulation for improved bioavailability and patient convenience. Additionally, research indicates that this compound's binding to albumin, particularly within the tumor microenvironment, enhances its uptake and potency despite low plasma concentrations. [] This highlights the importance of considering protein binding in its pharmacokinetic profile.

Q8: Does this compound preferentially accumulate in tumor tissues?

A9: Yes, this compound exhibits an enhanced permeability and retention (EPR) effect, leading to higher drug concentrations within the tumor microenvironment compared to normal tissues. [] This is attributed to the leakier vasculature in tumors, facilitating the preferential accumulation of albumin-bound this compound. []

Q9: What types of preclinical models have been used to evaluate this compound's efficacy?

A9: Numerous in vitro and in vivo models have been employed to investigate this compound's anti-cancer activity. These include:

  • In vitro: Endothelial cell sprouting assays to assess anti-angiogenic effects. [, ]
  • In vivo: Human prostate cancer xenograft models in mice to evaluate tumor growth inhibition, anti-angiogenic effects, and impact on bone metastases. [, , , , , , ]
  • Syngeneic Mouse Models: Models like the 4T1 breast cancer model and the Myc-CaP and TRAMP prostate cancer models have been used to study the effects of this compound on the immune system and its impact on tumor progression. [, , ]

Q10: Has this compound shown efficacy in clinical trials?

A10: this compound has been evaluated in various clinical trials for metastatic castration-resistant prostate cancer (mCRPC):

  • Phase II Trial: A randomized, double-blind, placebo-controlled trial showed that this compound significantly prolonged progression-free survival (PFS) compared to placebo in men with minimally symptomatic mCRPC. [] The median PFS was 7.6 months for this compound versus 3.3 months for placebo. []

Q11: What other tumor types have been explored as potential targets for this compound?

A12: Preclinical studies suggest potential for this compound in other cancers like breast cancer, bladder cancer, multiple myeloma, and small cell lung cancer. [, , , ] Additionally, a phase II trial explored its efficacy in hepatocellular carcinoma, ovarian cancer, renal cell carcinoma, and gastric cancer, though further development in these indications was not pursued based on the data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.